molecular formula C14H15N3 B14250522 [2-(Benzylamino)prop-2-en-1-yl](methyl)propanedinitrile CAS No. 516494-43-2

[2-(Benzylamino)prop-2-en-1-yl](methyl)propanedinitrile

Cat. No.: B14250522
CAS No.: 516494-43-2
M. Wt: 225.29 g/mol
InChI Key: SJNCTPBTBUWLLT-UHFFFAOYSA-N
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Description

2-(Benzylamino)prop-2-en-1-ylpropanedinitrile is a chemical compound with the molecular formula C13H14N2 It is characterized by the presence of a benzylamino group attached to a prop-2-en-1-yl chain, which is further connected to a methylpropanedinitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylamino)prop-2-en-1-ylpropanedinitrile typically involves the reaction of benzylamine with a suitable alkyne or alkene precursor under controlled conditions. One common method involves the use of a palladium-catalyzed coupling reaction, where benzylamine is reacted with an alkyne in the presence of a palladium catalyst and a base. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.

Industrial Production Methods

In an industrial setting, the production of 2-(Benzylamino)prop-2-en-1-ylpropanedinitrile may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Industrial production often employs automated systems to ensure precise control over reaction conditions, including temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

2-(Benzylamino)prop-2-en-1-ylpropanedinitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzylamino group can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles, such as halides, amines, and thiols, under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxyl derivatives, while reduction may produce amine derivatives. Substitution reactions can result in a wide range of substituted products, depending on the nucleophile employed.

Scientific Research Applications

2-(Benzylamino)prop-2-en-1-ylpropanedinitrile has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-(Benzylamino)prop-2-en-1-ylpropanedinitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Amino)prop-2-en-1-ylpropanedinitrile
  • 2-(Phenylamino)prop-2-en-1-ylpropanedinitrile
  • 2-(Methylamino)prop-2-en-1-ylpropanedinitrile

Uniqueness

2-(Benzylamino)prop-2-en-1-ylpropanedinitrile is unique due to the presence of the benzylamino group, which imparts specific chemical and biological properties

Properties

CAS No.

516494-43-2

Molecular Formula

C14H15N3

Molecular Weight

225.29 g/mol

IUPAC Name

2-[2-(benzylamino)prop-2-enyl]-2-methylpropanedinitrile

InChI

InChI=1S/C14H15N3/c1-12(8-14(2,10-15)11-16)17-9-13-6-4-3-5-7-13/h3-7,17H,1,8-9H2,2H3

InChI Key

SJNCTPBTBUWLLT-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=C)NCC1=CC=CC=C1)(C#N)C#N

Origin of Product

United States

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